molecular formula C7H10O3 B13899315 Cyclopropyl 3-methyloxirane-2-carboxylate

Cyclopropyl 3-methyloxirane-2-carboxylate

Cat. No.: B13899315
M. Wt: 142.15 g/mol
InChI Key: LYQGQPLLPLGGNX-UHFFFAOYSA-N
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Description

Cyclopropyl 3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C7H10O3. It is characterized by the presence of a cyclopropyl group, a methyloxirane ring, and a carboxylate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl 3-methyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropyl carboxylic acid with methyloxirane in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of tertiary amines to facilitate the ring-opening of the oxirane .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and product purity .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl 3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: β-hydroxy esters.

Scientific Research Applications

Cyclopropyl 3-methyloxirane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopropyl 3-methyloxirane-2-carboxylate involves the ring-opening of the oxirane group, which can be catalyzed by tertiary amines. This process leads to the formation of β-hydroxy esters, which can further undergo various transformations. The molecular targets and pathways involved in these reactions are primarily related to nucleophilic substitution and esterification processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its structural combination of a cyclopropyl group and a methyloxirane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

cyclopropyl 3-methyloxirane-2-carboxylate

InChI

InChI=1S/C7H10O3/c1-4-6(9-4)7(8)10-5-2-3-5/h4-6H,2-3H2,1H3

InChI Key

LYQGQPLLPLGGNX-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)C(=O)OC2CC2

Origin of Product

United States

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